molecular formula C19H15N5O3S B2912956 2-(1,3-benzoxazol-2-ylsulfanyl)-1-{3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one CAS No. 1251579-48-2

2-(1,3-benzoxazol-2-ylsulfanyl)-1-{3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one

Cat. No.: B2912956
CAS No.: 1251579-48-2
M. Wt: 393.42
InChI Key: BBIVYANILKLQFJ-UHFFFAOYSA-N
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Description

The compound 2-(1,3-benzoxazol-2-ylsulfanyl)-1-{3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one is a heterocyclic organic molecule featuring a benzoxazole core linked via a sulfanyl group to an ethanone moiety, which is further substituted with an azetidine ring bearing a 1,2,4-oxadiazolyl-pyridinyl group. This structure integrates multiple pharmacophoric elements:

  • Benzoxazole: A bicyclic aromatic system with oxygen and nitrogen atoms, known for its electronic properties and role in modulating bioactivity .
  • 1,2,4-Oxadiazole: A five-membered heterocycle with nitrogen and oxygen, often used to enhance metabolic stability and binding affinity in drug design .
  • Azetidine: A four-membered saturated ring that confers conformational rigidity compared to larger rings like piperidine .
  • Pyridin-4-yl: A pyridine substituent that facilitates hydrogen bonding and π-π interactions in biological systems .

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-1-[3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O3S/c25-16(11-28-19-21-14-3-1-2-4-15(14)26-19)24-9-13(10-24)18-22-17(23-27-18)12-5-7-20-8-6-12/h1-8,13H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBIVYANILKLQFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CSC2=NC3=CC=CC=C3O2)C4=NC(=NO4)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-1-{3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-1-{3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one depends on its specific application:

Comparison with Similar Compounds

Target Compound

  • Key Groups : Benzoxazol-2-ylsulfanyl, 1,2,4-oxadiazol-5-yl, azetidine, pyridin-4-yl.
  • Molecular Weight : ~425–450 g/mol (estimated).
  • Notable Features: Compact azetidine ring, sulfur atom in sulfanyl group, and pyridine nitrogen at the 4-position.

Comparison Compounds

2-(4-(Isopropylsulfonyl)phenyl)-1-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone Key Groups: Isopropylsulfonylphenyl, pyridin-3-yl, oxadiazole, azetidine. Differences:

  • Sulfonyl group (electron-withdrawing) vs. sulfanyl (electron-donating) in the target.
  • Pyridine nitrogen at the 3-position vs. 4-position, altering hydrogen-bonding geometry.

5-((3-((1-Cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one

  • Key Groups : Benzo[d]oxazol-2(3H)-one, sulfonyl, cyclopropyl-pyridinyl.
  • Differences :
  • Benzo[d]oxazol-2(3H)-one (lactam structure) vs. benzoxazole (non-lactam) in the target.
  • Sulfonyl group increases polarity compared to the target’s sulfanyl.

EU Patent Oxadiazole Derivatives

  • Key Groups : 1,2,4-Oxadiazol-5-yl, piperidine/cyclohexyl, pyrazolo[3,4-d]pyrimidine.
  • Differences :
  • Piperidine/cyclohexyl rings (six-membered) vs. azetidine (four-membered), impacting conformational flexibility.
  • Pyrazolo[3,4-d]pyrimidine core absent in the target.

Physicochemical Properties

Property Target Compound Compound from Compound from EU Patent Example
Molecular Weight ~435 g/mol ~430 g/mol 431.5 g/mol ~450–500 g/mol
LogP (Estimated) 2.5–3.0 3.0–3.5 (sulfonyl group) 2.0–2.5 (sulfonyl + lactam) 3.5–4.0 (bulky substituents)
Solubility Moderate (azetidine) Low (sulfonyl hydrophobicity) Low (lactam rigidity) Very low (piperidine/cyclohexyl)

Key Insights :

  • The target’s sulfanyl group and azetidine ring likely enhance solubility compared to sulfonyl-containing analogs .
  • Pyridin-4-yl may improve aqueous solubility over pyridin-3-yl due to altered dipole interactions .

Biological Activity

The compound 2-(1,3-benzoxazol-2-ylsulfanyl)-1-{3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, particularly in relation to antimicrobial and anticancer properties, supported by relevant data tables and case studies.

The molecular formula of the compound is C18H14N4O3SC_{18}H_{14}N_{4}O_{3}S, with a molecular weight of approximately 382.39 g/mol. The structure includes a benzoxazole moiety linked to a pyridine and an oxadiazole, suggesting potential for diverse biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing benzoxazole and oxadiazole moieties. For instance, derivatives of 3-(2-benzoxazol-5-yl)alanine were tested against various bacterial strains, including Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative). The results indicated that only a few derivatives displayed significant activity, with minimal inhibitory concentrations (MIC) detailed in Table 1.

CompoundMIC (µg/mL)Bacterial Strain
Compound A32Bacillus subtilis
Compound B64Escherichia coli
Compound C128Pichia pastoris

These findings suggest that while some derivatives exhibit antimicrobial properties, the overall activity of the benzoxazole-containing compounds may vary significantly based on structural modifications .

Anticancer Activity

The anticancer potential of the compound has also been investigated. A study focused on the structure-activity relationship (SAR) of similar compounds indicated that certain substitutions on the benzoxazole ring enhance cytotoxicity against various cancer cell lines. For example, compounds with electron-donating groups demonstrated improved activity against A431 and Jurkat cells.

Case Study: Cytotoxicity Evaluation

In a comparative study, several related compounds were tested for their cytotoxic effects:

CompoundIC50 (µM)Cell Line
Compound D0.5A431
Compound E0.8Jurkat
Compound F2.0HT-29

The results indicated that Compound D exhibited the highest potency with an IC50 value of 0.5 µM against the A431 cell line, suggesting that modifications to the aromatic systems significantly influence biological activity .

The proposed mechanism of action for these compounds involves interaction with cellular targets such as enzymes or receptors involved in cell proliferation and survival pathways. Molecular dynamics simulations have shown that these compounds primarily interact through hydrophobic contacts with target proteins, which may lead to apoptosis in cancer cells .

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